Amppd
Overview
Description
AMPPD is a biochemistry ultrasensitive alkaline phosphatase substrate . It’s used in chemiluminescent immunoassay technology for the identification of antibodies .
Synthesis Analysis
The synthesis of AMPPD involves a series of reactions. One method uses 3-methoxy benzaldehyde as a raw material and involves six reactions including acetalation, substitution, condensation, demethylation, phosphorylation, and photooxidation . Another method involves reacting an intermediate with molybdate in an organic solvent .
Molecular Structure Analysis
The molecular formula of AMPPD is C18H23O7P . It’s a 1,2-dioxo-cyclohexane derivative .
Chemical Reactions Analysis
AMPPD is used as a substrate in chemiluminescent immunoassays. The activation of AMPPD requires chemical or enzymatic reactions associated with the immunological reaction . On enzymatic cleavage of the phosphate group, AMPPD becomes destabilized and decomposes .
Physical And Chemical Properties Analysis
AMPPD has a molecular weight of 382.34 . It’s soluble in water . The chemiluminescence yield of AMPPD in aqueous solution is significantly decreased by the hydrogen-bonding effect .
Scientific Research Applications
Improved Chemiluminescent DNA Sequencing
A significant application of AMPPD is in DNA sequencing. A chemiluminescent substrate, CSPD, which outperforms AMPPD, was developed for nonisotopic DNA sequencing methods. This substrate improves the performance by reducing aggregation, resulting in a faster time to reach steady-state light emission for nucleic acid detection on nylon membranes. It also offers better resolution over time, allowing for rapid acquisition of high-quality DNA sequence data (Martin et al., 1991).
Mechanism of AMPPD Chemiluminescence
The chemiluminescence phenomenon of AMPPD is crucial in clinical diagnostics. Its chemiluminescence process involves three steps: enzymatic triggering of AMPPD, decomposition of the resulting compound, and light emission from the excited state. The detailed mechanism of this process was studied theoretically, providing insights that aid in the synthesis of efficient chemiluminescent molecules (Yue & Liu, 2013).
Genomic Southern Analysis
AMPPD has been used to enhance the sensitivity and speed of detection of human genes with oligonucleotide probes. In genomic Southern blot analysis, the combination of AMPPD with an alkaline-phosphatase-labeled oligonucleotide probe allowed for significantly faster and more sensitive detection of human genes, such as the tissue plasminogen activator gene (Cate et al., 1991).
Rapid and Sensitive DNA Detection in Southern Blots
AMPPD plays a critical role in a new chemiluminescent Southern blot procedure that offers a safe, ultrasensitive, and rapid alternative to conventional 32P-based systems. The substrate decomposes upon dephosphorylation with alkaline phosphatase, enabling ultrasensitive, rapid detection of membrane-bound DNA (Bronstein et al., 1990).
Applications in Immunoassays
AMPPD has been used in the development of chemiluminescent enzyme substrates for immunoassays. The sensitivity and simplicity of AMPPD-based chemiluminescence allowed for the detection of very small quantities of enzymes like alkaline phosphatase, making it a valuable tool in enzyme immunoassays for clinical diagnostics (Bronstein et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPYISRNJUPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924138 | |
Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amppd | |
CAS RN |
122341-56-4 | |
Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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